3,3'-Hexamethylenebis(1,1-dibutylurea)
Description
Historical Perspectives and Early Investigations of Hexamethylene-Bridged Urea (B33335) Derivatives
The academic interest in urea derivatives is long-standing, but the specific focus on bis-urea compounds as precursors for self-assembling materials gained significant traction in the latter half of the 20th century. Early investigations into acyclic bis-ureas centered on their remarkable ability to act as low molecular weight organogelators—molecules that can immobilize large volumes of an organic solvent to form a gel. illinois.edu
Initial studies systematically explored the relationship between the molecular structure of bis-ureas and their gelation capabilities. Researchers synthesized a variety of these compounds, modifying both the flexible linker connecting the two urea moieties and the terminal alkyl or aryl groups. illinois.edu It was discovered that a delicate balance between the compound's solubility and its tendency to crystallize or self-assemble is crucial for gel formation. illinois.edu Compounds featuring flexible polymethylene chains, such as hexamethylene, as linkers were found to be effective, as this flexibility allows the urea groups to orient themselves optimally for hydrogen bonding. illinois.edu These foundational studies demonstrated that the conformational freedom in both the linker and the terminal chains was a key determinant in the ability of a bis-urea to gel a wide range of organic solvents. illinois.edu This early work established the fundamental principles that govern the self-assembly of hexamethylene-bridged and other acyclic bis-urea derivatives, paving the way for their contemporary applications.
Contemporary Relevance of Urea Chemistry in Advanced Materials and Synthesis
Urea chemistry remains highly relevant in modern research, particularly in the design of advanced functional materials. The urea group's capacity to form strong and directional hydrogen bonds is the cornerstone of its utility. In bis-urea compounds, these interactions can lead to the formation of one-dimensional, tape-like or fibrous aggregates. These fibers can subsequently entangle to create three-dimensional networks, which are the basis for supramolecular polymers and organogels. rsc.org
The contemporary focus is on creating "smart" or responsive materials. The non-covalent nature of the hydrogen bonds means that the self-assembled structures can be designed to form or dissociate in response to external stimuli such as temperature, pH, or the presence of specific ions. This dynamic behavior is a significant advantage of supramolecular polymers over their covalently bonded counterparts. rsc.org Researchers are actively developing bis-urea-based systems for various applications, including injectable hydrogels for biomedical purposes, materials for cosmetic formulations, and stimuli-responsive coatings. rsc.orgresearchgate.net The synthesis of these molecules often involves straightforward reactions, such as the addition of amines to isocyanates, making them accessible building blocks for complex, self-organizing systems.
Scope and Objectives of Academic Research on 3,3'-Hexamethylenebis(1,1-dibutylurea)
While specific published studies on 3,3'-Hexamethylenebis(1,1-dibutylurea) are scarce, the objectives of academic research on this and structurally similar molecules can be clearly defined based on the established context of bis-urea chemistry. The primary scope would be to characterize its self-assembly behavior and its potential as a functional material component.
Key research objectives would include:
Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the molecule's chemical and physical properties.
Self-Assembly Studies: Investigating the aggregation of the molecule in various solvents to understand how the interplay between the hexamethylene linker and the terminal dibutyl groups influences the formation of supramolecular structures. Techniques such as spectroscopy (FTIR, NMR), microscopy (SEM, AFM), and scattering methods (X-ray) would be employed to probe the hydrogen-bonding network and the morphology of the resulting aggregates. researchgate.net
Gelation Properties: Systematically testing the ability of 3,3'-Hexamethylenebis(1,1-dibutylurea) to act as an organogelator for a diverse range of organic solvents. The critical gelation concentration and the thermal stability of the resulting gels would be key parameters of interest. illinois.edu
Structure-Property Relationships: Using this molecule as a data point in broader studies to understand how systematic changes in the linker length (e.g., comparing butylene, hexamethylene, and octamethylene bridges) or the N-alkyl substituents (e.g., comparing diethyl vs. dibutyl groups) affect the properties of the resulting supramolecular materials.
The ultimate goal of such research is to build a predictive understanding that allows for the rational design of new bis-urea molecules with tailored properties for specific applications in materials science.
Data Tables
Table 1: Known Properties of 3,3'-Hexamethylenebis(1,1-dibutylurea)
This table contains basic identification and structural information for the target compound.
| Property | Value | Source |
| CAS Number | 54772-39-3 | sigmaaldrich.com |
| Molecular Formula | C₂₄H₅₀N₄O₂ | sigmaaldrich.com |
| Molecular Weight | 426.68 g/mol | Calculated |
| Structure | Bis-urea with a C6 linker and N,N-dibutyl terminal groups | sigmaaldrich.com |
Table 2: Illustrative Gelation Properties of Acyclic Bis-Urea Derivatives
Since specific experimental data for 3,3'-Hexamethylenebis(1,1-dibutylurea) is not available in cited literature, this table presents findings for analogous acyclic bis-urea compounds to illustrate typical research results in this field. The data shows the effect of varying linker and end-group structures on organogelation.
| Compound Structure (End Group - Linker - End Group) | Solvent Tested | Gelation Result | Research Focus |
| n-Dodecyl - Hexamethylene - n-Dodecyl | Tetrachloromethane | Gel | Effect of flexible end groups |
| Benzyl - Hexamethylene - Benzyl | 1-Octanol | Gel | Effect of aromatic end groups |
| Benzyl - Nonamethylene - Benzyl | 1-Octanol | Gel | Effect of longer flexible linker |
| Benzyl - 4,4'-Biphenyl - Benzyl | Various | No Gel | Effect of rigid linker |
Source: Adapted from early studies on acyclic bis-urea organogelators. illinois.edu
Properties
IUPAC Name |
1,1-dibutyl-3-[6-(dibutylcarbamoylamino)hexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4O2/c1-5-9-19-27(20-10-6-2)23(29)25-17-15-13-14-16-18-26-24(30)28(21-11-7-3)22-12-8-4/h5-22H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANFZAOFMKFGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NCCCCCCNC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54772-39-3 | |
| Record name | 3,3'-HEXAMETHYLENEBIS(1,1-DIBUTYLUREA) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,3 Hexamethylenebis 1,1 Dibutylurea and Analogues
Established Synthetic Pathways to Bis-Ureas and Related Derivatives
The creation of bis-urea compounds, including 3,3'-Hexamethylenebis(1,1-dibutylurea), is traditionally rooted in well-established isocyanate chemistry. These methods are valued for their reliability and high yields.
The most direct and widely employed method for synthesizing symmetrical bis-ureas is the reaction of a diisocyanate with a primary or secondary amine. digitellinc.com In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage.
For the specific synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea), the pathway involves the reaction of one equivalent of hexamethylene diisocyanate with two equivalents of dibutylamine (B89481). The two isocyanate groups at either end of the hexamethylene chain react with the secondary amine, dibutylamine, to form the target molecule.
R(NCO)₂ + 2 R'₂NH → R(NHCONR'₂)₂
This type of addition reaction is typically carried out in an inert solvent. The reaction is generally exothermic and proceeds readily without the need for a catalyst, although catalysts can be used to control the reaction rate. Variations of this method allow for the synthesis of non-symmetrical bis-ureas through the selective, stepwise addition of different amines. rsc.org For instance, reacting a diisocyanate with one equivalent of a first amine yields a mono-isocyanate/mono-urea intermediate, which can then be reacted with a second, different amine to produce a non-symmetrical bis-urea. rsc.org
Urea functionalities are frequently used to modify the properties of polymers through a process known as end-capping. This technique involves introducing urea groups at the termini of polymer chains, which can significantly influence macromolecular self-assembly, hydrogen-bonding interactions, and bulk material properties. acs.org
A common strategy involves reacting an isocyanate-terminated prepolymer with a suitable amine to form urea end-caps. For example, moisture-curable silane-terminated poly(urethane-urea)s (SPURs) are synthesized by first creating an NCO-terminated urethane (B1682113) prepolymer, which is subsequently "capped" by reacting the terminal isocyanate groups with a secondary amino alkoxysilane. mdpi.com The reaction between the isocyanate and the secondary amine forms the terminal urea linkage. mdpi.com
Similarly, bis-urea functionalities can be grafted onto polymers like polydimethylsiloxanes (PDMS). This is achieved by reacting a mono-isocyanate/mono-urea species with amine-functionalized PDMS, leading to physical cross-linking of the polymer chains through the strong, directional hydrogen bonds of the urea groups. rsc.org These end-capping approaches are crucial in designing advanced materials such as supramolecular polymers, elastomers, and adhesives where controlled intermolecular forces are paramount. acs.org
Novel Catalytic Strategies in the Synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea)
Recent research has focused on developing new catalytic methods for urea synthesis that offer improved sustainability, efficiency, and safety, including isocyanate-free pathways.
"Green" catalysts are sought after to minimize waste and avoid harsh reaction conditions. 1-Hydroxyethylidene diphosphonic acid (HEDP), also known as Etidronic Acid, has been identified as an efficient and reusable "green catalyst" for condensation reactions involving urea to form heterocyclic compounds like glycolurils. mdpi.com In these syntheses, HEDP facilitates the reaction in water under relatively mild temperatures (80–90°C) and short reaction times. mdpi.com A key advantage is that the HEDP catalyst is not consumed or converted during the reaction and can be recovered from the aqueous filtrate for reuse in subsequent cycles. mdpi.com HEDP is a multifunctional compound known for its excellent complexing ability with metal ions and high chemical stability. rsc.org While its application has been demonstrated for cyclocondensation reactions, its principles as a reusable acid catalyst in aqueous media represent a promising green approach for other urea-based syntheses.
Both heterogeneous and homogeneous catalysis have been explored to enhance the synthesis of ureas and related compounds. A catalyst screening study for the synthesis of biuret (B89757) from urea, a reaction analogous to some bis-urea formations, provides insight into catalyst efficacy. acs.org
Homogeneous catalysts , which exist in the same phase as the reactants, have shown high efficiency. In one study, organic acid catalysts like thionyl chloride demonstrated excellent performance, achieving a urea conversion of 51.7% and a biuret yield of 46.9%. acs.org More advanced homogeneous systems include ruthenium-based catalysts that enable an entirely novel, isocyanate-free route to polyureas by catalyzing carbene insertion from bis-diazo compounds into the N-H bonds of urea. uva.nlaidic.it
Heterogeneous catalysts , which are in a different phase from the reactants, offer the significant advantage of easy separation and recycling. In the synthesis of biuret from urea, mixed catalysts comprising multicomponent bismuth molybdate (B1676688) and alumina (B75360) were found to be effective heterogeneous options. acs.org Supramolecular structures, such as self-assembled molecular prisms with urea-based ligands, can also function as effective heterogeneous catalysts in water, facilitating reactions like Michael additions. The defined nanospace within these structures can enhance catalytic activity compared to the individual ligand components.
Table 1: Performance of various homogeneous and heterogeneous catalysts in the synthesis of biuret from urea, adapted from a catalyst screening study. acs.org
Optimization of Reaction Conditions and Yield for 3,3'-Hexamethylenebis(1,1-dibutylurea) Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. For the synthesis of ureas and bis-ureas, key parameters include reaction temperature, time, pH, and the stoichiometry of reactants.
A study on the on-DNA synthesis of ureas demonstrated the importance of these parameters. The choice of pH and the equivalents of the isocyanate substrate were systematically varied to maximize the conversion while preserving the integrity of the DNA scaffold. This highlights a general principle: reaction conditions must be tailored to the specific substrates and their sensitivities.
Table 2: Example of reaction parameters screened for the optimization of on-DNA urea synthesis, illustrating the general approach to optimizing such reactions.
Furthermore, thermodynamic and kinetic studies of related reactions, such as the synthesis of 1,3-dimethylurea, show that temperature and reaction time have a profound impact. That particular reaction was found to be exothermic and spontaneous, with analysis indicating that synthesis was unfavorable at higher temperatures and for longer reaction times due to the thermal instability of urea compounds, which leads to side reactions. For the synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea), a similar optimization process would involve careful control of the addition rate of the dibutylamine to manage the exothermic nature of the reaction, maintaining an optimal temperature to ensure complete reaction without degradation, and using the correct stoichiometric ratio to avoid unreacted starting materials or side products.
Investigation of Solvent Effects and Reaction Kinetics.
The synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea) and its analogues, which are typically formed through the reaction of a diisocyanate with a secondary amine, is significantly influenced by the choice of solvent and the kinetics of the reaction. The reaction between an isocyanate and an amine to form a urea is generally a rapid process, often diffusion-controlled, particularly when dealing with reactive species like aliphatic amines. researchgate.net
The solvent can play a multiple role in the reaction, affecting the solubility of reactants and products, the rate of reaction, and even the stability of the final product. While the dielectric strength of the solvent is considered to have a minor role in urethane formation, its ability to influence the self-association of reactants, such as the amine, can be a major factor. ebrary.net For isocyanate-amine reactions, solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) are commonly employed. researchgate.netgoogleapis.comgoogle.com The use of aprotic polar solvents can facilitate the reaction by keeping the reactants in the solution phase.
The kinetics of urea formation from the reaction of isocyanates with amines are generally described as second-order, with the rate being dependent on the concentration of both the isocyanate and the amine. rsc.org However, some studies on similar reactions have noted deviations from simple second-order kinetics, with some systems exhibiting an apparent first-order dependence on the isocyanate concentration and a second-order dependence on the amine concentration. researchgate.net This higher-order dependence, coupled with a relatively low activation energy, accounts for the very high initial reactivity observed in these systems. researchgate.net
The reactivity of the isocyanate is influenced by the nature of its substituents. Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles like amines. Conversely, electron-donating groups decrease the reactivity. rsc.org In the case of diisocyanates like hexamethylene diisocyanate (HDI), the reactivity of the second isocyanate group can be influenced by the reaction of the first. rsc.org
Catalysts are not typically required for the reaction between an isocyanate and an aliphatic amine due to the inherent high reactivity of the amine. researchgate.net However, in cases involving less reactive amines, catalysts can be employed to accelerate the reaction. researchgate.net
A summary of common solvents and their general effects on isocyanate-amine reactions is presented in Table 1.
Table 1: Influence of Solvents on Isocyanate-Amine Reactions
| Solvent Class | Examples | General Effects on Reaction |
|---|---|---|
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good solubility for reactants and products; can accelerate the reaction. researchgate.net |
| Ethers | THF, Dioxane | Moderate solubility; commonly used for these reactions. googleapis.com |
| Chlorinated Hydrocarbons | DCM, Chloroform | Good solvents for many organic compounds; often used for urea synthesis. google.com |
Influence of Temperature and Pressure on Product Distribution.
Temperature and pressure are critical parameters that can influence the rate of reaction, product yield, and the potential for side reactions in the synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea) and its analogues. The reaction between an isocyanate and an amine is exothermic, and therefore, temperature control is important for managing the reaction rate and preventing runaway reactions. ebrary.net
Generally, an increase in temperature leads to an increase in the reaction rate, following the principles of chemical kinetics. rsc.org This allows for shorter reaction times and can be beneficial for industrial-scale production. However, excessively high temperatures can have detrimental effects. For instance, the urea bond itself can undergo reversion to the constituent isocyanate and amine at elevated temperatures, although this is more pronounced for ureas derived from aromatic amines. ebrary.net High temperatures can also promote side reactions such as the formation of allophanates and biurets, where the initially formed urea reacts further with another isocyanate molecule. While these side reactions are more common in polyurethane synthesis, they can occur in urea synthesis under forcing conditions. google.com
The thermal stability of the resulting urea is also a consideration. Ureas derived from aliphatic amines and isocyanates, such as 3,3'-Hexamethylenebis(1,1-dibutylurea), are generally more thermally stable than those derived from aromatic counterparts. ebrary.net
Pressure is not typically a significant variable in the synthesis of substituted ureas from isocyanates and amines in the liquid phase under standard conditions. The reaction does not involve a change in the number of moles of gas, so pressure changes have a negligible effect on the reaction equilibrium. However, in industrial processes involving gaseous reactants like phosgene (B1210022) (a precursor to isocyanates), pressure is a critical parameter. google.com For the specific reaction of hexamethylene diisocyanate with dibutylamine, which are both liquids at room temperature, the reaction is typically carried out at atmospheric pressure.
The influence of temperature on the reaction rate constant often follows the Arrhenius equation, where the rate constant increases exponentially with temperature. The activation energy for the reaction between isocyanates and amines is generally low, which explains the high reaction rates even at moderate temperatures. researchgate.net
Table 2 summarizes the general effects of temperature on the synthesis of substituted ureas.
Table 2: General Influence of Temperature on Urea Synthesis from Isocyanates and Amines
| Temperature Range | Effect on Reaction Rate | Potential for Side Reactions/Decomposition |
|---|---|---|
| Low to Moderate (e.g., 0-50 °C) | Controlled and manageable reaction rate. | Minimal side reactions. |
| Elevated (e.g., 50-100 °C) | Significantly increased reaction rate. | Increased possibility of side reactions like allophanate (B1242929) and biuret formation. google.com |
Mechanistic Elucidation of Reactions Involving 3,3 Hexamethylenebis 1,1 Dibutylurea
Detailed Mechanistic Studies in Urea (B33335) Formation and Derivatization.datapdf.com
The formation of 3,3'-Hexamethylenebis(1,1-dibutylurea) typically proceeds through the nucleophilic addition of dibutylamine (B89481) to hexamethylene diisocyanate (HDI). This reaction is a subset of the broader class of reactions between isocyanates and amines to form ureas. The generally accepted mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the isocyanate group. wikipedia.org This initial attack is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage.
Reaction Scheme:
Hexamethylene diisocyanate + Dibutylamine → 3,3'-Hexamethylenebis(1,1-dibutylurea)
Derivatization of ureas can occur through various reactions, though the stability of the N,N,N',N'-tetra-substituted urea linkage in 3,3'-Hexamethylenebis(1,1-dibutylurea) makes it relatively inert to further simple transformations under standard conditions. However, under harsh conditions, cleavage of the urea bond can occur. For instance, acid-assisted de-tert-butylation has been reported for hindered urea bonds, which proceeds via protonation of the carbonyl group followed by the formation of a carbocation. rsc.org While the butyl groups in the title compound are not tertiary, this demonstrates a potential pathway for derivatization through cleavage under specific acidic conditions.
Investigation of Reaction Intermediates and Transition States.
The reaction between an amine and an isocyanate is generally considered to proceed through a concerted mechanism or via a short-lived zwitterionic intermediate. In the case of the reaction of dibutylamine with hexamethylene diisocyanate, the nucleophilic attack of the secondary amine on the carbonyl carbon of the isocyanate leads to the formation of a tetrahedral intermediate. This intermediate is highly transient and rapidly rearranges to the stable urea product.
Spectroscopic studies, such as in-situ FTIR, have been employed to investigate reaction intermediates in urea synthesis. researchgate.net For the reaction of HDI, the disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of the urea carbonyl peak (around 1640 cm⁻¹) can be monitored to follow the reaction progress. researchgate.net While direct observation of the transient intermediate is challenging due to its short lifetime, computational studies can provide valuable insights into its structure and energetics.
Table 1: Spectroscopic Data for Monitoring Urea Formation
| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |
| Isocyanate (-NCO) | FTIR | ~2270 cm⁻¹ (strong, sharp) |
| Urea (C=O) | FTIR | ~1640 cm⁻¹ (strong) |
| Urea (N-H) | FTIR | ~3300 cm⁻¹ (broad) |
| Isocyanate Carbon | ¹³C NMR | ~122 ppm |
| Urea Carbonyl Carbon | ¹³C NMR | ~158 ppm |
Note: The exact positions of the peaks can vary depending on the solvent and the specific molecular structure.
Computational studies on related systems, such as the reaction of isocyanates with imines, have utilized Density Functional Theory (DFT) to rationalize the formation of different products by calculating the activation barriers for various reaction pathways. chemrxiv.org Similar computational approaches can be applied to the formation of 3,3'-Hexamethylenebis(1,1-dibutylurea) to elucidate the geometry and energy of the transition state. The transition state is expected to involve the partial formation of the N-C bond and the partial breaking of the C=O and N=C double bonds of the isocyanate group.
Control of Stereochemistry and Regiochemistry in Synthetic Pathways.
The chemical structure of 3,3'-Hexamethylenebis(1,1-dibutylurea) is symmetrical and achiral. The starting materials, hexamethylene diisocyanate and dibutylamine, are also achiral. Therefore, the synthesis of this specific compound does not involve the creation of new stereocenters, and as such, stereochemical control in the traditional sense (enantioselectivity or diastereoselectivity) is not a factor.
However, the concept of regiochemistry is relevant. Hexamethylene diisocyanate has two isocyanate groups. In a stepwise reaction, the first nucleophilic attack by dibutylamine can occur at either of the two isocyanate groups. Since the two groups are chemically equivalent due to the symmetrical nature of the hexamethylene chain, there is no inherent regiochemical preference.
The reaction proceeds to form a mono-adduct intermediate, which then reacts with a second molecule of dibutylamine. The reactivity of the second isocyanate group might be influenced by the presence of the newly formed urea group at the other end of the molecule. However, due to the flexible and relatively long hexamethylene spacer, the electronic effect of the first urea group on the second isocyanate group is expected to be minimal. Therefore, significant regiochemical differentiation between the two isocyanate groups is not anticipated.
In more complex systems involving unsymmetrical diisocyanates or mixtures of amines, regioselectivity would become a critical aspect to control the final product distribution. For instance, in the reaction of an unsymmetrical diisocyanate with a substoichiometric amount of amine, a mixture of regioisomeric mono-adducts would be formed.
Analysis of Substituent Effects on Reaction Pathways and Isomer Composition.
The reactivity of both the isocyanate and the amine components is significantly influenced by the nature of their substituents. In the context of 3,3'-Hexamethylenebis(1,1-dibutylurea), the key substituents are the hexamethylene chain linking the two urea functionalities and the butyl groups on the nitrogen atoms.
The butyl groups are electron-donating alkyl groups. Compared to a primary amine, the two butyl groups in dibutylamine increase the electron density on the nitrogen atom, which generally increases its nucleophilicity. However, the bulky nature of the butyl groups can also introduce steric hindrance, which can decrease the reaction rate. Studies comparing the reactivity of various secondary amines with diisocyanates have shown that steric effects can play a significant role. For example, a study on the derivatization of HDI and tolylene diisocyanate (TDI) found that the proposed "most reactive" reagent, dibutylamine (DBA), was actually less reactive towards these diisocyanates than 1-(2-methoxyphenyl)piperazine (B120316) (2-MP), highlighting the complex interplay of electronic and steric effects. rsc.orgdss.go.th
The hexamethylene chain is a flexible aliphatic linker. Its length and flexibility ensure that the two isocyanate groups (in the starting material) or the two urea groups (in the final product) are sufficiently separated, leading to minimal electronic interaction between them. This generally results in the two reactive sites behaving independently of one another.
In a broader context, electron-withdrawing groups on an isocyanate would increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate with a nucleophile. masterorganicchemistry.com Conversely, electron-donating groups on the isocyanate would decrease its reactivity. For the amine, electron-donating groups increase its nucleophilicity and basicity, generally leading to a faster reaction, provided steric hindrance is not a limiting factor. masterorganicchemistry.com
Table 2: Relative Reactivity of Amines with Phenyl Isocyanate
| Amine | Relative Rate |
| Ammonia (B1221849) | 1 |
| Methylamine | 10.7 |
| Ethylamine | 10.7 |
| n-Propylamine | 8.3 |
| n-Butylamine | 9.8 |
| Diethylamine | 3.1 |
| Di-n-propylamine | 0.8 |
| Di-n-butylamine | 0.4 |
Source: Adapted from S. L. Johnson, J. Am. Chem. Soc., 1963, 85 (12), pp 1690–1694. The data illustrates the combined electronic and steric effects of alkyl substituents on amine reactivity.
The data in Table 2 clearly shows that while primary amines are generally more reactive than ammonia due to the electron-donating nature of the alkyl group, the increasing steric bulk of secondary amines leads to a significant decrease in reactivity. This trend underscores the importance of steric hindrance from the butyl groups in determining the reaction rate for the formation of 3,3'-Hexamethylenebis(1,1-dibutylurea).
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of 3,3 Hexamethylenebis 1,1 Dibutylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3,3'-Hexamethylenebis(1,1-dibutylurea) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 3,3'-Hexamethylenebis(1,1-dibutylurea), the symmetrical nature of the molecule simplifies the spectrum. The dibutylamino groups and the hexamethylene bridge produce characteristic signals. The chemical shifts are influenced by the electron-withdrawing effect of the urea (B33335) carbonyl group.
Based on data from analogous N,N'-disubstituted ureas and alkyl chains, the expected proton signals can be predicted. uva.nlchemicalbook.comchemicalbook.comchemicalbook.com The protons on the carbons alpha to the nitrogen atoms are shifted downfield due to the deshielding effect of the adjacent nitrogen. The terminal methyl protons of the butyl groups would appear at the most upfield region of the spectrum.
Predicted ¹H NMR Data for 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH ₂-(CH₂)₄-CH₃ | ~3.1-3.3 | Triplet | 8H |
| N-CH₂-CH ₂-(CH₂)₄-N | ~3.1-3.3 | Triplet | 4H |
| N-CH₂-CH₂-(CH ₂)₂-CH₂-CH₂-N | ~1.5 | Multiplet | 4H |
| N-CH₂-(CH ₂)₂-CH₃ | ~1.3-1.6 | Multiplet | 16H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3,3'-Hexamethylenebis(1,1-dibutylurea) gives a distinct signal. The most downfield signal is expected for the carbonyl carbon of the urea group due to its significant deshielding. The carbons directly attached to the nitrogen atoms also exhibit a downfield shift.
By comparing with data from similar urea compounds and long-chain alkanes, a predicted spectrum can be constructed. uva.nlhmdb.caspectrabase.comresearchgate.net
Predicted ¹³C NMR Data for 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~160-165 |
| N-C H₂-(CH₂)₄-CH₃ | ~45-50 |
| N-C H₂-(CH₂)₂-CH₃ | ~40-45 |
| N-CH₂-C H₂-(CH₂)₄-N | ~30-35 |
| N-CH₂-C H₂-(CH₂)₂-CH₃ | ~30-35 |
| N-(CH₂)₂-C H₂-CH₃ | ~20 |
| N-CH₂-CH₂-C H₂-C H₂-CH₂-CH₂-N | ~25-30 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Analysis
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments in a molecule. Although less sensitive than ¹H NMR, it can provide valuable structural information. In 3,3'-Hexamethylenebis(1,1-dibutylurea), the two equivalent nitrogen atoms of the urea moieties are expected to produce a single signal. The chemical shift of this nitrogen would be indicative of its bonding environment, specifically its connection to the carbonyl group and two alkyl groups. The analysis of similar nitrogen-containing compounds can aid in the interpretation of the spectrum. bmrb.io
High-Resolution Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of 3,3'-Hexamethylenebis(1,1-dibutylurea). HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. doi.orgnih.govsccwrp.org
Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragments (tandem mass spectrometry or MS/MS) provides valuable structural information. doi.org Common fragmentation pathways for ureas involve cleavage of the C-N bonds and the alkyl chains. For 3,3'-Hexamethylenebis(1,1-dibutylurea), characteristic fragments would be expected from the loss of butyl groups and cleavage of the hexamethylene chain.
Predicted Key Fragmentation Data for 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Fragment Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M - C₄H₉]⁺ | Loss of a butyl group |
| [M - N(C₄H₉)₂]⁺ | Loss of a dibutylamino group |
| [C₄H₉]₂NCO⁺ | Dibutylcarbamoyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of 3,3'-Hexamethylenebis(1,1-dibutylurea), a strong absorption band is expected for the C=O stretching vibration of the urea group, typically in the range of 1630-1680 cm⁻¹. Other significant bands include the C-N stretching vibrations and the various C-H stretching and bending modes of the alkyl chains. nih.govresearchgate.net
Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the non-polar alkyl chains are often more intense in the Raman spectrum compared to the IR spectrum. researchgate.net
Key Vibrational Bands for 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1630 - 1680 (Strong) | 1630 - 1680 (Medium) |
| C-N Stretch | 1350 - 1450 (Medium) | 1350 - 1450 (Weak) |
| CH₂ Asymmetric Stretch | ~2925 | ~2925 |
| CH₂ Symmetric Stretch | ~2855 | ~2855 |
| CH₃ Asymmetric Stretch | ~2955 | ~2955 |
| CH₃ Symmetric Stretch | ~2870 | ~2870 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. nih.gov This method yields accurate measurements of bond lengths, bond angles, and torsion angles. For 3,3'-Hexamethylenebis(1,1-dibutylurea), an X-ray crystal structure would definitively confirm the molecular connectivity and provide insight into its conformational preferences in the solid state.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if present, though unlikely as the urea nitrogens are fully substituted) and van der Waals forces, which govern the macroscopic properties of the material.
Theoretical and Computational Chemistry Approaches for 3,3 Hexamethylenebis 1,1 Dibutylurea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3,3'-Hexamethylenebis(1,1-dibutylurea). These methods allow for a detailed analysis of the molecule's electron distribution, orbital energies, and reactivity, which are essential for predicting its chemical behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3,3'-Hexamethylenebis(1,1-dibutylurea), DFT calculations can predict a range of properties, including optimized geometry, electronic energies, and the distribution of electron density.
DFT studies on analogous bis-urea compounds reveal that the electronic properties are significantly influenced by the urea (B33335) functionalities and the connecting alkyl chain. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. In similar bis-phenyl urea systems, the HOMO is often localized on the phenyl rings, while the LUMO is distributed across the urea groups. For 3,3'-Hexamethylenebis(1,1-dibutylurea), the HOMO would likely be centered on the nitrogen and oxygen atoms of the urea groups due to the presence of lone pairs, while the LUMO would be distributed over the carbonyl carbons and the adjacent nitrogen atoms. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
The reactivity of the urea group can be further understood by analyzing the electrostatic potential surface. The negative potential regions, typically around the carbonyl oxygen atoms, indicate sites susceptible to electrophilic attack, while positive potential regions, often near the N-H protons (if present) or the alkyl groups, suggest sites for nucleophilic interaction. For 3,3'-Hexamethylenebis(1,1-dibutylurea), the bulky dibutyl groups would also sterically influence the accessibility of these reactive sites.
Table 1: Predicted Electronic Properties of 3,3'-Hexamethylenebis(1,1-dibutylurea based on DFT studies of analogous compounds
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Primarily on the urea's nitrogen and oxygen atoms |
| LUMO Localization | Distributed across the carbonyl carbons and adjacent nitrogens |
| Reactivity Hotspots | Carbonyl oxygens (nucleophilic), areas around butyl groups (electrophilic) |
The conformational landscape of a flexible molecule like 3,3'-Hexamethylenebis(1,1-dibutylurea) is vast. Ab initio and semi-empirical methods are instrumental in exploring this landscape to identify stable conformers and the energy barriers between them.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide highly accurate results, though they are computationally expensive. These methods have been used to study the conformational preferences of smaller urea derivatives, revealing the importance of intramolecular hydrogen bonding and steric hindrance in determining the most stable geometries. researchgate.net For 3,3'-Hexamethylenebis(1,1-dibutylurea), ab initio calculations would likely show a preference for extended conformations of the hexamethylene chain to minimize steric clashes between the bulky dibutylurea groups. The orientation of the dibutyl groups themselves would also be a critical factor, with staggered arrangements being energetically favored.
Semi-empirical methods, such as AM1 and PM3, offer a computationally less demanding alternative for exploring the conformational space of large molecules. researchgate.net While less accurate than ab initio methods, they are well-suited for initial conformational searches to identify a set of low-energy structures that can then be further refined with more rigorous methods. For 3,3'-Hexamethylenebis(1,1-dibutylurea), these methods could efficiently map out the potential energy surface associated with the rotation around the various C-C and C-N bonds.
A conformational analysis of similar N,N'-disubstituted ureas has shown that the relative orientation of the substituents on the nitrogen atoms leads to several possible low-energy conformations. researchgate.net The interplay between steric repulsion of the butyl groups and potential weak intramolecular interactions would dictate the preferred three-dimensional structure of 3,3'-Hexamethylenebis(1,1-dibutylurea).
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules like 3,3'-Hexamethylenebis(1,1-dibutylurea) over time, offering insights into conformational changes and intermolecular interactions.
In the context of bis-urea compounds, MD simulations have been particularly insightful in understanding their self-assembly into supramolecular structures. scilit.comresearchgate.netacs.orgnih.gov For a related compound, hexamethylene diisocyanate-benzylamine (HDI-BA), united-atom and coarse-grained MD simulations have revealed a multistage self-assembly process. scilit.comresearchgate.netacs.orgnih.gov This process begins with the formation of primal bis-urea chains through hydrogen bonding, followed by the intertwining of these chains to form larger, more complex fibrous structures. acs.orgnih.gov
For 3,3'-Hexamethylenebis(1,1-dibutylurea), MD simulations would likely show similar self-assembly behavior, driven by the formation of hydrogen bonds between the urea moieties of adjacent molecules. The hexamethylene spacer provides the flexibility for the molecule to adopt conformations suitable for forming extended hydrogen-bonded networks. The dibutyl groups, while bulky, would play a crucial role in the packing of these assemblies, potentially leading to the formation of well-defined nanostructures. The simulations can also elucidate the role of the solvent in mediating these interactions and influencing the final morphology of the self-assembled structures.
Table 2: Potential Insights from Molecular Dynamics Simulations of 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Simulation Aspect | Potential Findings |
|---|---|
| Conformational Dynamics | Flexibility of the hexamethylene chain; rotational freedom of the dibutyl groups. |
| Intermolecular Interactions | Dominance of hydrogen bonding between urea groups in self-assembly. |
| Self-Assembly Mechanism | Formation of one-dimensional chains followed by higher-order aggregation. |
| Solvent Effects | Influence of solvent polarity on the stability and morphology of aggregates. |
In Silico Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling is invaluable for investigating the mechanisms of reactions involving urea derivatives. While specific catalytic cycles involving 3,3'-Hexamethylenebis(1,1-dibutylurea) are not extensively documented, studies on similar urea-based systems can provide a framework for understanding its potential reactivity.
For instance, the thermal decomposition of urea and its byproducts has been the subject of detailed kinetic modeling. kit.edudtu.dk These models, often developed in conjunction with experimental techniques like thermogravimetric analysis, can predict the formation of various products over a range of temperatures. Such an approach could be applied to 3,3'-Hexamethylenebis(1,1-dibutylurea) to understand its thermal stability and decomposition pathways. The presence of the long alkyl chains would likely influence the decomposition mechanism compared to simple urea.
Furthermore, computational studies on the reactions of urea with other molecules, such as the methanolysis of urea to form dimethyl carbonate, have been performed using DFT. researchgate.net These studies elucidate the reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of the reaction mechanism. researchgate.net A similar in silico approach could be used to model potential reactions of 3,3'-Hexamethylenebis(1,1-dibutylurea), such as its hydrolysis or reactions with isocyanates to form larger oligomers. The bulky dibutyl groups would be expected to have a significant steric influence on the reaction kinetics.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic signatures of 3,3'-Hexamethylenebis(1,1-dibutylurea), which can be used to interpret experimental spectra or to confirm the identity and purity of the compound.
DFT calculations are commonly employed to predict vibrational spectra (infrared and Raman). primescholars.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. The calculated vibrational modes can be assigned to specific molecular motions, such as the C=O stretch of the urea group, N-H bends (if applicable), and various C-H stretching and bending modes of the alkyl chains. For 3,3'-Hexamethylenebis(1,1-dibutylurea), the C=O stretching frequency would be a prominent feature and its position would be sensitive to the local environment and any hydrogen bonding.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculated shifts, when compared to experimental data, can aid in the structural elucidation of the molecule and its conformers in solution. For 3,3'-Hexamethylenebis(1,1-dibutylurea), the chemical shifts of the protons and carbons in the hexamethylene bridge and the butyl groups would provide detailed information about the molecule's average conformation.
UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT). acs.org For 3,3'-Hexamethylenebis(1,1-dibutylurea), the primary electronic transitions would likely be of the n → π* and π → π* type, localized on the urea chromophore. The calculated absorption maxima (λ_max) can be compared with experimental measurements to validate the theoretical model.
Table 3: Predicted Spectroscopic Data for 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| FT-IR | Strong C=O stretching band, various C-H stretching and bending modes. |
| NMR (¹H and ¹³C) | Distinct signals for the hexamethylene bridge and the four non-equivalent carbons of the butyl groups. |
| UV-Vis | Absorption bands in the UV region corresponding to n → π* and π → π* transitions of the urea groups. |
Polymeric Applications and Materials Science Research Involving 3,3 Hexamethylenebis 1,1 Dibutylurea
Role of Bis-Urea Linkages in Diverse Polymer Architectures
Bis-urea linkages are well-known for their ability to form strong, directional hydrogen bonds. This characteristic is a cornerstone of supramolecular chemistry, where non-covalent interactions are harnessed to build complex, ordered structures. Current time information in Dunn County, US. In the context of polymers, the integration of bis-urea motifs can lead to the formation of physical crosslinks, resulting in materials with enhanced mechanical properties, such as increased strength, toughness, and elasticity. Current time information in Dunn County, US.semnan.ac.ir These interactions are often reversible, which can impart self-healing capabilities to the material. semnan.ac.ir
The hydrogen bonds between urea (B33335) groups can lead to the formation of well-defined, one-dimensional tapes or other organized aggregates. nih.gov When these motifs are incorporated into polymer chains, they can drive the self-assembly of the material into hierarchical structures, bridging the gap between molecular and macroscopic scales. nih.gov The strength and dynamics of these hydrogen-bonding networks can be tuned by altering the chemical structure of the bis-urea compound, for instance, by changing the spacer group between the urea moieties or the substituents on the nitrogen atoms. In the case of 3,3'-Hexamethylenebis(1,1-dibutylurea), the flexible hexamethylene chain and the bulky dibutyl groups would be expected to influence the geometry and stability of the hydrogen-bonded assemblies, and consequently, the properties of the resulting polymer.
The introduction of bis-urea linkages can also be used to create hydrogels and elastomers with tailored properties. Current time information in Dunn County, US.rsc.org For example, in polyurethane-urea hydrogels, the urea groups can contribute to the formation of a robust network, leading to materials with high mechanical strength and stretchability. rsc.org The specific nature of the bis-urea, including the length and flexibility of the spacer, plays a crucial role in determining the final properties of these materials.
Copolymerization Studies with 3,3'-Hexamethylenebis(1,1-dibutylurea) as a Monomer or Crosslinker
If 3,3'-Hexamethylenebis(1,1-dibutylurea) were to be used as a comonomer, it would likely be incorporated into the polymer backbone, introducing the bis-urea functionality at regular or random intervals. This could be achieved through step-growth polymerization, where the urea groups could potentially react with other functional groups, or after chemical modification of the compound to introduce reactive ends. The presence of the bis-urea units would be expected to influence the polymer's solubility, thermal stability, and mechanical properties due to the introduction of strong hydrogen-bonding sites.
Alternatively, 3,3'-Hexamethylenebis(1,1-dibutylurea) could act as a crosslinker. Crosslinking is the process of forming covalent or non-covalent bonds between polymer chains, leading to the formation of a three-dimensional network. nih.gov The two urea groups of the molecule could form hydrogen bonds with functional groups on different polymer chains, effectively linking them together. This type of physical crosslinking is often reversible, allowing for the material to be reprocessed or to exhibit self-healing properties. The efficiency of crosslinking would depend on the compatibility of the bis-urea with the polymer matrix and the strength of the hydrogen bonds formed. The use of bis-electrophiles, for example, has been shown to be effective in cross-linking biomolecules, which is a conceptually similar process. nih.gov
Development of Novel Polymeric Materials Incorporating 3,3'-Hexamethylenebis(1,1-dibutylurea) Moieties
The incorporation of 3,3'-Hexamethylenebis(1,1-dibutylurea) moieties into polymers could lead to the development of new materials with unique properties. The specific architecture of the resulting polymer would depend on the method of incorporation and the other components of the polymer system.
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with diols. researchgate.netgoogle.com The properties of polyurethanes can be widely tuned by varying the structure of these monomers. researchgate.net While 3,3'-Hexamethylenebis(1,1-dibutylurea) is not a traditional diol or diisocyanate, it could be chemically modified to contain hydroxyl or isocyanate groups, allowing for its incorporation into a polyurethane backbone.
Alternatively, the hexamethylene spacer could be derived from a diisocyanate, such as hexamethylene diisocyanate (HDI), which is a common monomer in polyurethane synthesis. google.com In this scenario, the urea groups would be formed by reacting the isocyanate with a primary or secondary amine. The properties of such a polyurethane-urea would be influenced by the presence of both urethane (B1682113) and urea linkages, which differ in their hydrogen-bonding strength and thermal stability. semnan.ac.ir
Illustrative Data Table: Potential Impact of Hexamethylenebis(dibutylurea) Moieties on Polyurethane Properties (Hypothetical)
| Property | Standard Polyurethane | Polyurethane with Hexamethylenebis(dibutylurea) Moieties (Expected) | Rationale |
| Tensile Strength | Variable | Potentially Increased | Introduction of strong hydrogen bonds from urea groups can enhance mechanical strength. semnan.ac.irresearchgate.net |
| Elongation at Break | Variable | Potentially Decreased | Increased crosslinking density due to hydrogen bonds may reduce flexibility. |
| Thermal Stability | Good | Potentially Enhanced | Urea linkages can have higher thermal stability than urethane linkages. semnan.ac.ir |
| Self-Healing Efficiency | Low to None | Potentially High | Reversible nature of hydrogen bonds can enable self-healing. semnan.ac.ir |
Note: This table is illustrative and based on general principles of polymer chemistry, as direct experimental data for polyurethanes containing 3,3'-Hexamethylenebis(1,1-dibutylurea) is not available.
The microstructure of a polymer, including the arrangement of monomers and the presence of any ordered domains, has a profound effect on its properties. The incorporation of 3,3'-Hexamethylenebis(1,1-dibutylurea) would be expected to significantly influence the microstructure of a polymer due to its self-assembly behavior. The hydrogen-bonding urea groups would likely drive the formation of organized domains within the polymer matrix, leading to a microphase-separated morphology. researchgate.net
The dynamics of chain growth during polymerization would also be affected. In step-growth polymerization, the reaction between functional groups leads to the gradual formation of longer chains. The presence of the bulky dibutyl groups on the urea nitrogen atoms could introduce steric hindrance, potentially slowing down the rate of polymerization. google.com In chain-growth polymerization, where monomers are added one at a time to a growing chain, the incorporation of a large and functional comonomer like 3,3'-Hexamethylenebis(1,1-dibutylurea) could alter the kinetics of the reaction and the architecture of the resulting polymer. nih.gov
The investigation of the microstructure and chain growth dynamics of polymers containing this bis-urea would require a combination of experimental techniques, such as scattering methods (e.g., X-ray or neutron scattering) to probe the morphology, and spectroscopic techniques (e.g., NMR) to elucidate the chemical structure and connectivity. nih.gov
Exploration of Structure-Property Relationships in Polymers Derived from 3,3'-Hexamethylenebis(1,1-dibutylurea)
The relationship between the chemical structure of a polymer and its macroscopic properties is a central theme in materials science. For polymers derived from 3,3'-Hexamethylenebis(1,1-dibutylurea), several key structural features would be expected to govern their properties.
Hydrogen Bonding: The strength and density of the hydrogen bonds formed by the bis-urea groups would be a primary determinant of the material's mechanical properties, such as its modulus, tensile strength, and toughness. semnan.ac.irrsc.org
Flexibility of the Spacer: The hexamethylene spacer provides a degree of flexibility to the molecule, which would influence the polymer's elasticity and glass transition temperature.
Steric Hindrance: The dibutyl groups are bulky and would create steric hindrance, which could affect the packing of the polymer chains and the formation of crystalline domains. This could lead to a more amorphous material with lower stiffness but potentially higher toughness.
Molecular Weight: As with all polymers, the molecular weight of the chains would have a significant impact on the material's properties, with higher molecular weights generally leading to improved mechanical performance up to a certain point. ias.ac.in
By systematically varying these structural parameters, it would be possible to tailor the properties of polymers derived from 3,3'-Hexamethylenebis(1,1-dibutylurea) for specific applications. For example, by increasing the concentration of the bis-urea in a copolymer, one might expect to see an increase in the material's stiffness and thermal stability, while a longer, more flexible spacer could lead to a more elastomeric material.
Illustrative Data Table: Predicted Structure-Property Relationships for Polymers with 3,3'-Hexamethylenebis(1,1-dibutylurea)
| Structural Feature | Effect on Polymer Properties | Supporting Principles |
| Concentration of Bis-Urea Moieties | Increased stiffness, hardness, and thermal stability. | Higher density of hydrogen bonds leads to stronger physical crosslinking. researchgate.net |
| Length of Aliphatic Spacer | Increased flexibility, lower glass transition temperature. | Longer, more flexible chains allow for greater segmental motion. |
| Nature of Substituents on Urea Nitrogen | Affects hydrogen bond strength and steric hindrance, influencing solubility and morphology. | Bulky groups can disrupt packing and reduce crystallinity. |
Note: This table is based on established principles of polymer science, as specific experimental data for polymers derived from 3,3'-Hexamethylenebis(1,1-dibutylurea) is not available.
Advanced Catalytic Applications and Mechanistic Insights of 3,3 Hexamethylenebis 1,1 Dibutylurea and Its Derivatives
Investigation of 3,3'-Hexamethylenebis(1,1-dibutylurea) as a Catalyst or Ligand in Organic Transformations
The catalytic potential of urea-based compounds stems from their ability to act as hydrogen-bond donors, activating electrophiles and stabilizing transition states. In the case of bis-urea compounds like 3,3'-Hexamethylenebis(1,1-dibutylurea), the presence of two urea (B33335) moieties connected by a flexible hexamethylene linker could allow for cooperative effects, where both urea groups interact with a substrate or multiple substrates.
While direct catalytic applications for 3,3'-Hexamethylenebis(1,1-dibutylurea) are not reported, research on other bis-urea and bis-thiourea catalysts provides a framework for its potential use. For instance, conformationally flexible bis(thio)urea hydrogen-bond donors have been successfully employed as organocatalysts in the ring-opening polymerization (ROP) of lactones. researchgate.net The rate of these polymerizations was found to be highly dependent on the length of the tether connecting the two urea units, with a five-methylene-unit tether showing the fastest rates. researchgate.net This suggests that the hexamethylene linker in 3,3'-Hexamethylenebis(1,1-dibutylurea) could be well-suited for certain catalytic transformations.
Furthermore, bis-urea functionalized complexes have been designed to act as ligands that facilitate self-assembly into bimetallic catalysts. nih.gov These self-assembled structures have shown enhanced catalytic activity in reactions such as the hydrolytic kinetic resolution of epoxides, demonstrating that the bis-urea scaffold can play a crucial role in creating highly efficient catalytic systems. nih.gov
Detailed Analysis of Catalytic Cycles and Active Species
A detailed mechanistic understanding of catalysis involving 3,3'-Hexamethylenebis(1,1-dibutylurea) would necessitate specific experimental and computational studies, which are currently unavailable. However, general principles from related urea-based catalysts can be outlined.
The primary mode of action for urea catalysts is through hydrogen bonding. The two N-H protons on each urea group can form hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) on a substrate molecule. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. In a catalytic cycle, the urea catalyst would first bind to the substrate, facilitate the key bond-forming step, and then release the product, regenerating the free catalyst.
For bis-urea catalysts, the nature of the active species can be more complex. The two urea groups might work in concert to bind a single substrate in a "chelating" fashion, leading to a more rigid and organized transition state. Alternatively, they could simultaneously activate two different reacting molecules. Computational studies, such as DFT calculations, on related bis(thio)urea catalysts have been used to investigate the conformational features of the catalysts and their complexes with substrates to understand the activating hydrogen-bonding interactions. mdpi.comresearchgate.net
In some cases, the deprotonated urea anion, or (thio)imidate, has been identified as the active catalytic species, particularly in ring-opening polymerizations. researchgate.netrsc.org The formation of this highly active species is often facilitated by a base co-catalyst. A plausible catalytic cycle involving 3,3'-Hexamethylenebis(1,1-dibutylurea) in such a system would involve deprotonation of one or both urea moieties, followed by initiation of the polymerization and subsequent propagation steps.
Applications in Asymmetric Catalysis and Enantioselective Transformations
Asymmetric catalysis aims to produce a specific enantiomer of a chiral molecule. This is typically achieved using chiral catalysts. Since 3,3'-Hexamethylenebis(1,1-dibutylurea) is an achiral molecule, it cannot, by itself, induce enantioselectivity in a reaction.
However, the principles of asymmetric catalysis with urea derivatives are well-established. Chiral mono- and bis-urea organocatalysts have been extensively studied and applied in a wide range of enantioselective transformations, including Michael additions, Mannich reactions, and aldol (B89426) reactions. rsc.orgresearchgate.net These catalysts typically feature a chiral scaffold, such as a derivative of 1,1'-binaphthyl-2,2'-diamine ((S)-BINAM), which creates a chiral pocket around the hydrogen-bonding urea groups. nih.gov
Strategies for Supported Catalysts and Heterogenization
The development of supported catalysts is a crucial area of research aimed at improving catalyst recyclability and enabling their use in continuous flow processes. While there are no specific studies on the heterogenization of 3,3'-Hexamethylenebis(1,1-dibutylurea), general strategies for immobilizing organocatalysts can be considered.
One common approach is to covalently attach the catalyst to a solid support, such as silica (B1680970) gel, a polymer resin, or carbon materials. nih.govrsc.org For 3,3'-Hexamethylenebis(1,1-dibutylurea), this could potentially be achieved by modifying the hexamethylene linker or one of the butyl groups with a functional handle suitable for grafting onto the support.
Another strategy is non-covalent immobilization, where the catalyst is adsorbed onto the surface of a support material. This approach is often simpler but may suffer from leaching of the catalyst into the reaction mixture.
Supported liquid-phase (SLP) catalysis is another advanced technique where a solution of the catalyst is immobilized within the pores of a porous solid support. dtu.dk This method combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). Given the liquid nature of many urea derivatives under reaction conditions, this could be a viable strategy for the heterogenization of 3,3'-Hexamethylenebis(1,1-dibutylurea).
Future Research Directions and Emerging Trends
Integration of 3,3'-Hexamethylenebis(1,1-dibutylurea) into Supramolecular Assemblies
The molecular structure of 3,3'-Hexamethylenebis(1,1-dibutylurea), characterized by two urea (B33335) groups separated by a flexible hexamethylene spacer, makes it a prime candidate for the construction of supramolecular assemblies. The urea functional groups are capable of forming strong, directional hydrogen bonds. This self-assembly behavior is foundational to the formation of well-ordered, one-dimensional, or more complex three-dimensional networks.
Future research is anticipated to focus on harnessing these non-covalent interactions to create novel materials. The flexible hexamethylene chain allows for significant conformational freedom, which can be exploited to control the packing and morphology of the resulting supramolecular structures. By manipulating conditions such as solvent polarity, temperature, and concentration, it may be possible to guide the assembly of 3,3'-Hexamethylenebis(1,1-dibutylurea) into nanofibers, gels, or crystalline networks. These materials could find applications in areas such as tissue engineering, drug delivery, and responsive coatings. For instance, organogelators, which are compounds that can gel organic solvents at low concentrations, often rely on the formation of fibrous networks through hydrogen bonding, a behavior for which bis-urea compounds are well-known. google.com
Novel Applications in Green Chemistry and Sustainable Synthesis
The traditional synthesis of ureas has often relied on hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org A significant future research direction for 3,3'-Hexamethylenebis(1,1-dibutylurea) lies in the development of greener and more sustainable synthetic routes. Modern approaches are increasingly focused on eliminating toxic precursors and reducing waste.
Key areas of investigation include:
Phosgene-Free Routes: The use of phosgene substitutes is a major focus of green chemistry. rsc.org Compounds like dimethyl carbonate or S,S-dimethyl dithiocarbonate are being explored as safer alternatives for the carbonylation of amines to produce ureas. organic-chemistry.org Research into applying these methods for the synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea) from hexamethylenediamine (B150038) and dibutylamine (B89481) would be a significant step towards a more environmentally benign production process. A general method for synthesizing various ureas in water using S,S-dimethyl dithiocarbonate has been reported, offering high yields and purity while avoiding organic solvents. organic-chemistry.org
Catalytic Processes with CO2: The utilization of carbon dioxide as a C1 feedstock is a highly attractive prospect for sustainable chemistry. Catalytic systems that can facilitate the reaction of CO2 with amines to form ureas are a key area of research. While this technology is still developing, its application to the synthesis of 3,3'-Hexamethylenebis(1,1-dibutylurea) would represent a significant advancement in creating value-added chemicals from a greenhouse gas. rsc.org
Bio-based Feedstocks: The development of non-isocyanate polyurethanes (NIPUs) from bio-based resources like plant oils and sugars is gaining traction. acs.org Future research could explore the synthesis of precursors for 3,3'-Hexamethylenebis(1,1-dibutylurea) from renewable sources, further enhancing its sustainability profile.
A comparative overview of traditional versus green synthetic methods for ureas is presented below:
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Carbonyl Source | Phosgene, Isocyanates | Dimethyl Carbonate, CO2, Urea |
| Reagent Toxicity | High | Low to Moderate |
| Byproducts | Often toxic and saline waste | Water, Methanol, Recoverable byproducts |
| Solvents | Often chlorinated hydrocarbons | Water, Supercritical CO2, or solvent-free |
| Energy Consumption | Can be high | Often milder reaction conditions |
Development of Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding the kinetics and mechanisms of the formation of 3,3'-Hexamethylenebis(1,1-dibutylurea) is crucial for optimizing its synthesis and controlling its properties. The development and application of advanced in-situ characterization techniques are a key emerging trend. These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are not obtainable from traditional offline analysis.
Techniques that are expected to play a significant role include:
In-situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the formation of the urea product in real-time. nih.govamazonaws.com For example, changes in the vibrational modes of the amine and the appearance of the characteristic urea carbonyl stretch can be tracked to determine reaction rates and identify intermediates. nih.govamazonaws.com
The application of these techniques can lead to a more fundamental understanding of the reaction, enabling better process control, improved yields, and higher purity of the final product.
Application of Machine Learning and Artificial Intelligence in Urea Chemistry Research
The complexity of polymer and material science has made it an ideal field for the application of machine learning (ML) and artificial intelligence (AI). frontiersin.orgadhesivesmag.com In the context of 3,3'-Hexamethylenebis(1,1-dibutylurea) and related materials, ML and AI are set to revolutionize research and development in several ways:
Predictive Modeling of Material Properties: ML models can be trained on datasets of polymers to predict their mechanical, thermal, and chemical properties based on their molecular structure and composition. frontiersin.orgresearchgate.netaiche.org For materials like those incorporating 3,3'-Hexamethylenebis(1,1-dibutylurea), this could accelerate the discovery of new formulations with desired characteristics without the need for extensive trial-and-error synthesis and testing. frontiersin.org
Formulation Optimization: AI-driven platforms can be used to optimize the formulation of polyurethane and polyurea systems. adhesivesmag.com By inputting desired performance indicators, these systems can suggest optimal ratios of reactants and additives. This approach could be used to fine-tune the properties of materials containing 3,3'-Hexamethylenebis(1,1-dibutylurea) for specific applications.
Accelerating Discovery: Hierarchical Machine Learning (HML) models are being developed for predicting material properties from small experimental datasets, which is common in novel material research. frontiersin.org This approach could be particularly valuable in the early stages of research on new applications for 3,3'-Hexamethylenebis(1,1-dibutylurea).
The integration of AI and ML into the research workflow promises to significantly shorten development cycles and lead to the more rapid innovation of advanced materials based on urea chemistry.
Q & A
Q. What are the standard synthetic protocols for 3,3'-hexamethylenebis(1,1-dibutylurea), and how is purity controlled?
Synthesis typically involves condensation reactions between hexamethylene diamine and dibutylurea precursors under controlled conditions. Key steps include:
- Precursor selection : Use of high-purity amines and isocyanate derivatives to minimize side reactions.
- Reaction optimization : Temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios are critical for yield.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Purity validation : Thin-layer chromatography (TLC) on Silifol plates (e.g., Rf comparison) and elemental analysis (C, H, N) to confirm >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Infrared (IR) spectroscopy : Identifies urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- ¹H NMR : Peaks for methylene groups in the hexamethylene chain (δ 1.2–1.6 ppm) and butyl substituents (δ 0.8–1.5 ppm).
- Elemental analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperature (e.g., >200°C).
- Light sensitivity : Accelerated aging studies under UV/visible light to monitor color changes or degradation by HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., growth promotion vs. inhibition)?
Discrepancies often arise from:
- Concentration-dependent effects : Dose-response curves (e.g., 0.1–100 µM) to identify biphasic activity.
- Model system variability : Comparative studies across plant species (e.g., cotton vs. Arabidopsis) or cell lines.
- Environmental factors : Control of humidity, soil pH, and nutrient availability in plant trials (see Table 8 in for cotton germination data) .
Q. What methodologies are used to study the compound’s mechanism of action in biological systems?
- Molecular docking : Computational modeling to predict binding affinity with enzymes like urease or acetylcholinesterase.
- Enzyme inhibition assays : Kinetic studies (e.g., IC₅₀ determination) using purified targets.
- Transcriptomics/proteomics : RNA-seq or mass spectrometry to identify differentially expressed genes/proteins post-treatment .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent screening : Test aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction efficiency.
- Catalyst selection : Tertiary amines (e.g., triethylamine) to accelerate urea formation.
- Process monitoring : In-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What strategies mitigate solubility limitations in pharmacological studies?
- Co-solvent systems : Use of DMSO/PBS mixtures (<1% DMSO) to enhance aqueous solubility.
- Nanoparticle encapsulation : Lipid-based carriers to improve bioavailability (e.g., 7.05 mg/L solubility as in ).
- Derivatization : Synthesis of water-soluble analogs (e.g., gluconate salts) .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to validate structure-activity relationships (SAR)?
- Analog synthesis : Systematic variation of substituents (e.g., alkyl chain length, aryl groups).
- Biological testing : Parallel assays for cytotoxicity (MTT assay) and target-specific activity (e.g., antimicrobial disk diffusion).
- Multivariate analysis : PCA or clustering algorithms to correlate structural features with activity .
Q. What statistical approaches address variability in plant growth assays?
- Randomized block design : Minimize spatial bias in germination studies.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., 85.4% yield in vs. controls).
- Dose-response modeling : EC₅₀ calculation using nonlinear regression (e.g., GraphPad Prism) .
Q. How are computational models validated for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
